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Introduction
Melissa officinalis (L.), commonly known as lemon balm, is a perennial herb belonging to the

Lamiaceae family.[1] Traditionally used for its calming and carminative effects, recent scientific

investigations have highlighted its significant antiviral properties against a broad spectrum of

viruses.[1][2][3] These include members of the Herpesviridae family, such as Herpes Simplex

Virus type 1 (HSV-1) and type 2 (HSV-2), as well as influenza viruses and coronaviruses.[2][4]

[5] The antiviral activity of Melissa officinalis is largely attributed to its rich composition of

phytochemicals, particularly phenolic compounds like rosmarinic acid.[6][7]

These application notes provide a detailed protocol for evaluating the in vitro antiviral efficacy

of Melissa officinalis extracts. The described methodologies include the preparation of the plant

extract, determination of its cytotoxicity, and assessment of its antiviral activity using a plaque

reduction assay. This document is intended to serve as a comprehensive guide for researchers

in virology, natural product chemistry, and drug development.

Data Presentation: Antiviral Activity and Cytotoxicity
of Melissa officinalis Extracts
The antiviral efficacy of a compound is often determined by its 50% inhibitory concentration

(IC50), which is the concentration required to inhibit 50% of viral activity. Concurrently, the 50%
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cytotoxic concentration (CC50), the concentration that results in 50% cell death, is determined

to assess the extract's toxicity to the host cells. The selectivity index (SI), calculated as the ratio

of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of an antiviral

agent, with a higher SI value indicating greater antiviral specificity.

The following tables summarize quantitative data from various studies on the antiviral activity

and cytotoxicity of different Melissa officinalis extracts.
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Virus Cell Line
Extract

Type

CC50

(µg/mL)

IC50

(µg/mL)

Selectivity

Index (SI)
Reference

Herpes

Simplex

Virus 1

(HSV-1)

Vero Aqueous >1000 1.14 >875 [8]

Herpes

Simplex

Virus 2

(HSV-2)

Vero
Hydroalcoh

olic
>1000

25-1000

(range)
- [9]

Influenza A

(H1N1)
MDCK Methanol 588.1 2.549 230 [10]

Influenza A

(H1N1)
MDCK Water 3073 57.30 53.6 [10]

SARS-

CoV-2
Vero E6 Methanol 587 10.83 54.2 [10]

SARS-

CoV-2
Vero E6 Water 4221 421.9 10.0 [10]

MERS-

CoV
Vero E6 Methanol 587 9.82 59.77 [10]

MERS-

CoV
Vero E6 Water 4221 222.1 19.0 [10]

Adenovirus HEp-2
Hydroalcoh

olic
294.9 15 19.66 [11]

Pseudorabi

es Virus

(PRV)

PK-15
Rosmarinic

Acid
26.23 0.84 31.22 [12][13]

Experimental Protocols
Preparation of Melissa officinalis Extract

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.semanticscholar.org/paper/Melissa-officinalis-Extract-Inhibits-Attachment-of-Astani-Reichling/9d21581dc79051189c2733e4f3c3e2762847e5d1
https://pubmed.ncbi.nlm.nih.gov/19023806/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11982357/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11982357/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11982357/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11982357/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11982357/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11982357/
http://impactfactor.org/PDF/IJPPR/8/IJPPR,Vol8,Issue9,Article5.pdf
https://pubmed.ncbi.nlm.nih.gov/40098087/
https://www.semanticscholar.org/paper/Rosmarinic-Acid-inhibits-Pseudorabies-Virus-%28PRV%29-Hu-Gao/d8cb073f018f2dabba5e32ac8f883d055ccccdba
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1234502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A standardized hydroalcoholic extract of Melissa officinalis can be prepared as follows. This

method can be adapted based on the specific research objectives.

Materials:

Dried leaves of Melissa officinalis

70% Ethanol (v/v)

Whatman No. 1 filter paper

Rotary evaporator

Freeze-dryer (lyophilizer)

Sterile, amber glass vials

Protocol:

Grind the dried leaves of Melissa officinalis into a fine powder.

Macerate the powdered plant material in 70% ethanol at a 1:10 (w/v) ratio for 72 hours at

room temperature with occasional shaking.

Filter the mixture through Whatman No. 1 filter paper.

Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to remove

the ethanol.

Freeze-dry the resulting aqueous extract to obtain a powdered form.

Store the lyophilized extract in sterile, amber glass vials at -20°C.

For experimental use, reconstitute the extract in a suitable solvent, such as dimethyl

sulfoxide (DMSO), to create a stock solution. Further dilutions should be made in cell culture

medium.

Cytotoxicity Assay (MTT Assay)
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The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell viability.

Materials:

Target cell line (e.g., Vero, MDCK, HEp-2)

96-well microtiter plates

Complete cell culture medium

Melissa officinalis extract stock solution

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Microplate reader

Protocol:

Seed the target cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24

hours at 37°C in a 5% CO2 atmosphere.[14]

Prepare serial dilutions of the Melissa officinalis extract in complete cell culture medium.

Remove the old medium from the cells and add 100 µL of the various extract dilutions to the

wells in triplicate. Include a vehicle control (medium with the same concentration of the

solvent used to dissolve the extract) and an untreated cell control (medium only).[15]

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours

at 37°C.

Carefully remove the medium and add 100 µL of the solubilization solution to each well to

dissolve the formazan crystals.[15]
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Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration compared to the untreated

control and determine the CC50 value using regression analysis.

Antiviral Assay (Plaque Reduction Assay)
The plaque reduction assay is the gold standard for quantifying the infectivity of a lytic virus

and determining the antiviral efficacy of a compound.[16][17]

Materials:

Susceptible host cell line (e.g., Vero for HSV)

24-well plates

Virus stock with a known titer

Melissa officinalis extract

Overlay medium (e.g., medium containing 0.8% methylcellulose)[16]

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Formaldehyde (10% in PBS)

Protocol:

Seed the host cells in 24-well plates and incubate until a confluent monolayer is formed.

Prepare serial dilutions of the Melissa officinalis extract in serum-free medium.

In separate tubes, mix a constant amount of virus (to produce 50-100 plaques per well) with

each dilution of the plant extract and incubate for 1 hour at 37°C (for virucidal assessment).

Alternatively, to assess inhibition of attachment, pre-treat the cell monolayer with the extract

dilutions for 1 hour at 37°C before adding the virus. To assess post-attachment inhibition,

infect the cells with the virus for 1 hour, then remove the inoculum and add the extract

dilutions.[3]
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For the primary assay, infect the cell monolayers with the virus-extract mixtures for 1 hour at

37°C to allow for viral adsorption. Include a virus control (virus without extract) and a cell

control (no virus, no extract).

After adsorption, remove the inoculum and overlay the cell monolayers with 1 mL of overlay

medium containing the corresponding concentrations of the extract.[18]

Incubate the plates at 37°C in a 5% CO2 atmosphere for 2-3 days, or until plaques are

visible in the virus control wells.

Fix the cells with 10% formaldehyde for at least 30 minutes.

Remove the fixative and stain the cells with crystal violet solution for 15-20 minutes.

Gently wash the plates with water and allow them to air dry.

Count the number of plaques in each well.

Calculate the percentage of plaque reduction for each extract concentration compared to the

virus control and determine the IC50 value.

Mandatory Visualizations
Experimental Workflow
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Caption: General experimental workflow for assessing the antiviral activity of Melissa officinalis

extracts.

Proposed Mechanism of Action: Inhibition of HSV
Attachment
Melissa officinalis extract, rich in rosmarinic acid, has been shown to inhibit the attachment of

Herpes Simplex Virus to host cells.[7][8] This is a crucial first step in the viral replication cycle.

The extract components are thought to interact with viral glycoproteins, preventing them from

binding to heparan sulfate proteoglycans on the host cell surface.[19]

Herpes Simplex Virus (HSV)

Host CellMelissa officinalis Extract

HSV Virion Viral Glycoproteins (gB, gC)

Heparan Sulfate Receptors

Binds to initiate attachment
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Caption: Inhibition of HSV attachment to the host cell by Melissa officinalis extract components.

Signaling Pathway: Rosmarinic Acid and cGAS-STING
Pathway
Recent studies have shown that rosmarinic acid, a major component of Melissa officinalis, can

exert its antiviral effects by modulating host immune responses.[12][13] One such mechanism

is the activation of the cGAS-STING signaling pathway. This pathway is crucial for detecting

cytosolic viral DNA and initiating an innate immune response, including the production of type I

interferons (IFNs).
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cGAS-STING Antiviral Signaling Modulation by Rosmarinic Acid
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Caption: Activation of the cGAS-STING antiviral pathway by Rosmarinic Acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. tandfonline.com [tandfonline.com]

2. Antiviral Potential of Melissa officinalis L.: A Literature Review - PMC
[pmc.ncbi.nlm.nih.gov]

3. scienceopen.com [scienceopen.com]

4. researchgate.net [researchgate.net]

5. Antiviral potential of Melissa officinalis extracts against influenza and emerging
coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

6. tandfonline.com [tandfonline.com]

7. Melissa officinalis L: A Review Study With an Antioxidant Prospective - PMC
[pmc.ncbi.nlm.nih.gov]

8. [PDF] Melissa officinalis Extract Inhibits Attachment of Herpes Simplex Virus in vitro |
Semantic Scholar [semanticscholar.org]

9. Inhibitory activity of Melissa officinalis L. extract on Herpes simplex virus type 2 replication
- PubMed [pubmed.ncbi.nlm.nih.gov]

10. Antiviral potential of Melissa officinalis extracts against influenza and emerging
coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

11. impactfactor.org [impactfactor.org]

12. Rosmarinic Acid inhibits Pseudorabies Virus (PRV) infection by activating the cGAS-
STING signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

13. [PDF] Rosmarinic Acid inhibits Pseudorabies Virus (PRV) infection by activating the
cGAS-STING signaling pathway | Semantic Scholar [semanticscholar.org]

14. MTT (Assay protocol [protocols.io]

15. benchchem.com [benchchem.com]

16. scienceopen.com [scienceopen.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1234502?utm_src=pdf-custom-synthesis
https://www.tandfonline.com/doi/full/10.1080/14786410802075939
https://pmc.ncbi.nlm.nih.gov/articles/PMC9841880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9841880/
https://www.scienceopen.com/document_file/cac6e632-c850-4028-b9a5-f231f386d9f3/PubMedCentral/cac6e632-c850-4028-b9a5-f231f386d9f3.pdf
https://www.researchgate.net/publication/380823748_Unlocking_the_antiviral_potential_of_rosmarinic_acid_against_chikungunya_virus_via_IL-17_signaling_pathway
https://pubmed.ncbi.nlm.nih.gov/40204903/
https://pubmed.ncbi.nlm.nih.gov/40204903/
https://www.tandfonline.com/doi/abs/10.1080/14786410802075939
https://pmc.ncbi.nlm.nih.gov/articles/PMC5871149/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5871149/
https://www.semanticscholar.org/paper/Melissa-officinalis-Extract-Inhibits-Attachment-of-Astani-Reichling/9d21581dc79051189c2733e4f3c3e2762847e5d1
https://www.semanticscholar.org/paper/Melissa-officinalis-Extract-Inhibits-Attachment-of-Astani-Reichling/9d21581dc79051189c2733e4f3c3e2762847e5d1
https://pubmed.ncbi.nlm.nih.gov/19023806/
https://pubmed.ncbi.nlm.nih.gov/19023806/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11982357/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11982357/
http://impactfactor.org/PDF/IJPPR/8/IJPPR,Vol8,Issue9,Article5.pdf
https://pubmed.ncbi.nlm.nih.gov/40098087/
https://pubmed.ncbi.nlm.nih.gov/40098087/
https://www.semanticscholar.org/paper/Rosmarinic-Acid-inhibits-Pseudorabies-Virus-%28PRV%29-Hu-Gao/d8cb073f018f2dabba5e32ac8f883d055ccccdba
https://www.semanticscholar.org/paper/Rosmarinic-Acid-inhibits-Pseudorabies-Virus-%28PRV%29-Hu-Gao/d8cb073f018f2dabba5e32ac8f883d055ccccdba
https://www.protocols.io/view/mtt-assay-protocol-eq2ly72emlx9/v1
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cell_Based_Cytotoxicity_Assays_MTT_and_XTT.pdf
https://www.scienceopen.com/document_file/442bdd2e-0370-4500-a225-bc612b6a017e/PubMedCentral/442bdd2e-0370-4500-a225-bc612b6a017e.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1234502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


17. Screening and verification of antiviral compounds against HSV-1 using a method based
on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

18. researchgate.net [researchgate.net]

19. herbal-medicine.imedpub.com [herbal-medicine.imedpub.com]

To cite this document: BenchChem. [Application Notes and Protocols: In Vitro Antiviral Assay
for Melissa officinalis Extracts]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1234502#in-vitro-antiviral-assay-protocol-for-melissa-
officinalis-extracts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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